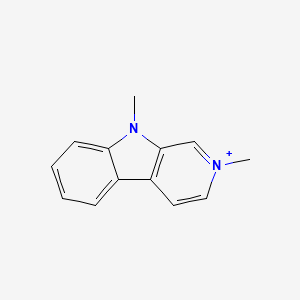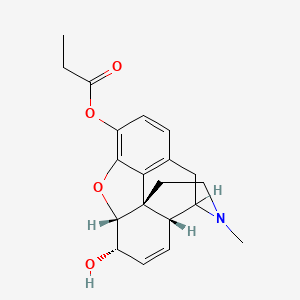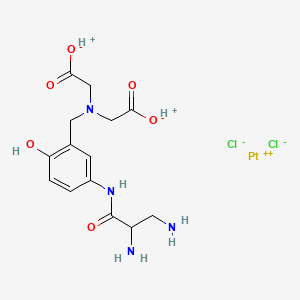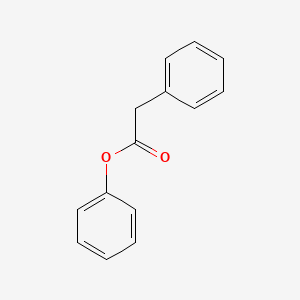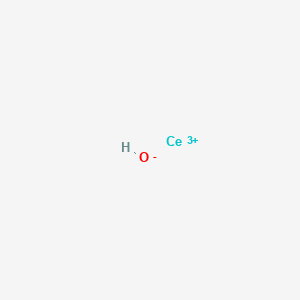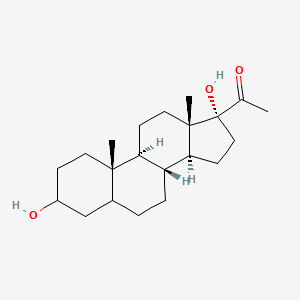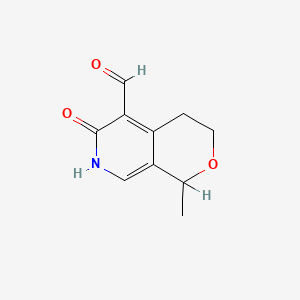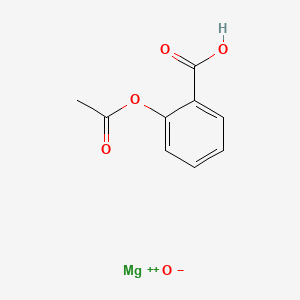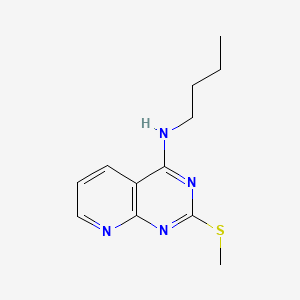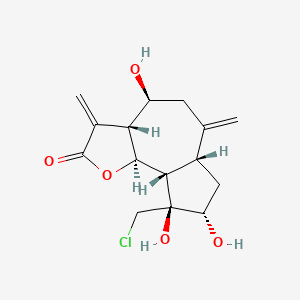
Chlorohyssopifolin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorohyssopifolin B is a natural product found in Centaurea scoparia with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Chlorohyssopifolin B, a guaiane-type sesquiterpene lactone, has shown promising results in cytotoxic studies. Research indicates that compounds like Chlorohyssopifolin B, derived from plants like Centaurea hyssopifolia, exhibit significant cytotoxic activity against human tumor cells. This activity is primarily attributed to the structure of these compounds, where the presence of a chlorinated atom intensifies their cytostatic effect, particularly in inducing apoptosis in leukemia cells (Estévez-Sarmiento et al., 2020). A study from 1980 also found that compounds like Chlorohyssopifolin B inhibit DNA synthesis, contributing to their cytostatic properties (González et al., 1980).
Structural and Chemical Analysis
Further understanding of Chlorohyssopifolin B's structure has been established through chemical analysis. For instance, a study performed direct comparisons and chemical transformations to determine the absolute stereochemistry of Chlorohyssopifolin B (González et al., 1976). Such structural analyses are crucial in understanding the biological activity and potential therapeutic applications of these compounds.
Pharmacological Effects and Potential Therapeutic Applications
Chlorohyssopifolin B's pharmacological effects extend beyond its cytotoxic properties. Research into similar chloroquine compounds has revealed a range of biochemical properties that may have therapeutic applications in various diseases, including cancer (Solomon & Lee, 2009). These studies highlight the potential of Chlorohyssopifolin B and related compounds in enhancing the efficacy of traditional cancer therapies.
Eigenschaften
CAS-Nummer |
38290-03-8 |
|---|---|
Produktname |
Chlorohyssopifolin B |
Molekularformel |
C15H19ClO5 |
Molekulargewicht |
314.76 g/mol |
IUPAC-Name |
(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-4,8,9-trihydroxy-3,6-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H19ClO5/c1-6-3-9(17)11-7(2)14(19)21-13(11)12-8(6)4-10(18)15(12,20)5-16/h8-13,17-18,20H,1-5H2/t8-,9-,10-,11+,12-,13-,15+/m0/s1 |
InChI-Schlüssel |
YIFQICREHIVCKL-YWDFAVMRSA-N |
Isomerische SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)O |
SMILES |
C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O |
Kanonische SMILES |
C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O |
Synonyme |
chlorohyssopifolin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



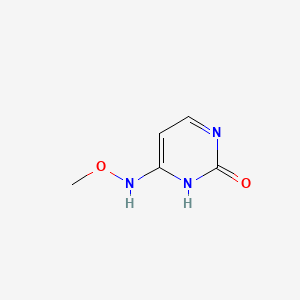
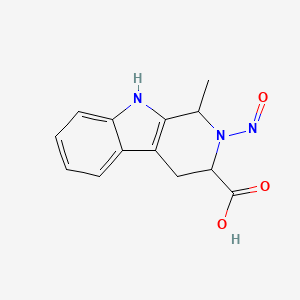
![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
